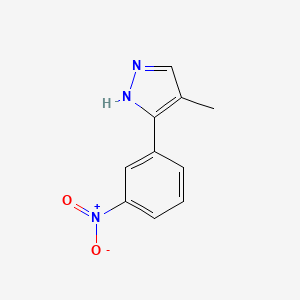

4-methyl-5-(3-nitrophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O2 |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

4-methyl-5-(3-nitrophenyl)-1H-pyrazole |

InChI |

InChI=1S/C10H9N3O2/c1-7-6-11-12-10(7)8-3-2-4-9(5-8)13(14)15/h2-6H,1H3,(H,11,12) |

InChI Key |

OWXRFEUZSNVAMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN=C1)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 5 3 Nitrophenyl 1h Pyrazole and Substituted Analogues

Foundational Synthetic Routes for Pyrazole (B372694) Ring Formation

The construction of the pyrazole core can be achieved through several reliable and versatile chemical reactions. These methods form the bedrock of pyrazole synthesis and can be adapted to produce a wide variety of substituted derivatives.

Hydrazone-Mediated Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of pyrazole synthesis. nih.govmdpi.com A primary and widely utilized method involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.comnih.gov This approach, known as the Knorr pyrazole synthesis, is a straightforward and efficient way to obtain polysubstituted pyrazoles. nih.gov The reaction proceeds by the condensation of a bidentate nucleophile, such as hydrazine, with a 1,3-difunctional electrophile. nih.govmdpi.com

Variations of this method include the use of α,β-unsaturated ketones and aldehydes. For instance, the reaction of chalcones (α,β-unsaturated ketones) with hydrazine hydrate (B1144303) can yield pyrazoline derivatives. mdpi.com Specifically, 3-nitrobenzaldehyde (B41214) and acetophenone (B1666503) can be reacted to form a chalcone (B49325), which is then treated with hydrazine hydrate and formic acid to produce 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. mdpi.com Similarly, 3-nitrophenylhydrazine (B1228671) has been reacted with benzylideneacetone (B49655) in ethanol (B145695) to synthesize 3-methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. nih.gov

Another strategy involves the base-mediated reaction of hydrazones with nitroolefins, which can lead to the formation of 1,3,4-trisubstituted pyrazoles with reversed regioselectivity. nih.gov

1,3-Dipolar Cycloaddition of Diazo Compounds

The 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes is another powerful and versatile method for pyrazole synthesis. rsc.orgwikipedia.orgresearchgate.net This reaction involves a [3+2] cycloaddition between a 1,3-dipole (the diazo compound) and a dipolarophile (the alkyne or alkene). nih.govwikipedia.org When an alkene is used as the dipolarophile, the initial product is a pyrazoline. wikipedia.org

This method offers a high degree of regioselectivity, which can often be controlled by the nature of the substituents on both the diazo compound and the dipolarophile. wikipedia.org For example, the reaction of diazomethane (B1218177) with trans-diethyl glutaconate is 100% regioselective. wikipedia.org The use of diazo compounds generated in situ from N-tosylhydrazones provides a cost-effective and efficient route to 3,5-disubstituted pyrazoles. thieme.de Furthermore, catalyst-free cycloaddition of diazo compounds to alkynes can be achieved by heating, and for α-diazocarbonyl substrates, the reactions can be conducted under solvent-free conditions to afford pyrazole products in high yields. rsc.org

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) have gained significant traction in the synthesis of pyrazole derivatives due to their efficiency, atom economy, and the ability to generate molecular diversity in a single step. mdpi.combeilstein-journals.orgnih.gov MCRs involve the reaction of three or more starting materials in a one-pot fashion to form a complex product that incorporates portions of all the reactants. beilstein-journals.org

Several MCR strategies have been developed for pyrazole synthesis. A common approach involves the reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.gov These reactions can be promoted by various catalysts or conducted under catalyst-free conditions, sometimes utilizing microwave or ultrasonic irradiation to enhance reaction rates and yields. nih.gov For example, a four-component reaction for the synthesis of pyrano[2,3-c]pyrazole derivatives has been reported. mdpi.combeilstein-journals.org Another example is a three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl in water to produce 1-H-pyrazole derivatives. longdom.org These MCRs provide a straightforward and sustainable approach to novel pyrazole structures. longdom.orgacs.org

| Synthetic Route | Key Reactants | Product Type | Ref. |

| Hydrazone-Mediated Cyclocondensation | Hydrazine & 1,3-Dicarbonyl Compound | Polysubstituted Pyrazole | nih.govmdpi.com |

| Hydrazone-Mediated Cyclocondensation | Chalcone & Hydrazine Hydrate | Pyrazoline | mdpi.com |

| 1,3-Dipolar Cycloaddition | Diazo Compound & Alkyne/Alkenes | Pyrazole/Pyrazoline | rsc.orgwikipedia.org |

| Multicomponent Reaction | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Pyrano[2,3-c]pyrazole | nih.gov |

| Multicomponent Reaction | Enaminone, Benzaldehyde, Hydrazine-HCl | 1-H-Pyrazole | longdom.org |

Regioselective Synthesis of 4-Methyl and 3-Nitrophenyl Substituted Pyrazoles

Achieving specific substitution patterns on the pyrazole ring is crucial for tailoring the properties of the final compound. Regioselectivity in pyrazole synthesis can be controlled through various strategies, influencing the placement of substituents at both the nitrogen and carbon atoms of the heterocyclic ring.

Control of Substitution Patterns at the Pyrazole Nitrogen Atom (N1)

The substitution at the N1 position of the pyrazole ring is often determined by the choice of the hydrazine starting material. When a substituted hydrazine (R-NHNH2) is used in a cyclocondensation reaction with an unsymmetrical 1,3-dicarbonyl compound, a mixture of two regioisomers can be formed. mdpi.com However, regioselectivity can often be achieved by carefully selecting the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound.

For instance, in the synthesis of 1,3- and 1,5-carboxyalkyl-1H-pyrazoles from enones and arylhydrazines, the choice of solvent and the form of the hydrazine (free base vs. hydrochloride salt) can direct the regiochemical outcome. nih.gov The reaction with arylhydrazine hydrochloride in methanol (B129727) can lead to the 1,3-isomer, while the free hydrazine in chloroform (B151607) can yield the 1,5-isomer. nih.gov

Directed Functionalization at Pyrazole Carbon Positions (C3, C4, C5)

The substitution pattern at the carbon atoms of the pyrazole ring (C3, C4, and C5) is largely dictated by the structure of the 1,3-dicarbonyl compound or its equivalent used in the synthesis. mdpi.com For example, to introduce a methyl group at the C4 position and a 3-nitrophenyl group at the C5 position, a precursor containing these moieties in the appropriate arrangement would be required.

A highly efficient and regioselective synthesis of 1-aryl-3,4-substituted-5-(methylthio)pyrazoles and 1-aryl-3-(methylthio)-4,5-substituted pyrazoles has been achieved through the cyclocondensation of arylhydrazines with either α-oxoketene dithioacetals or β-oxodithioesters. acs.org This demonstrates how the choice of the three-carbon building block can precisely control the substitution at C3, C4, and C5.

Strategic Introduction of the 3-Nitrophenyl Moiety

The first major strategy involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a hydrazine bearing the 3-nitrophenyl group. For instance, the reaction of 3-nitrophenylhydrazine with a suitable β-dicarbonyl compound can lead to the formation of the pyrazole ring. ijraset.com This method is direct, but control of regioselectivity is crucial if the dicarbonyl component is unsymmetrical.

The second prevalent strategy involves using a carbonyl compound that already contains the 3-nitrophenyl substituent. A common method is the Claisen-Schmidt condensation of 3-nitrobenzaldehyde with a methyl ketone (e.g., acetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone. dergipark.org.tr This chalcone intermediate, which contains the desired 3-nitrophenyl group, is then reacted with hydrazine or a substituted hydrazine to form a dihydropyrazole (pyrazoline), which can be subsequently aromatized to the pyrazole. dergipark.org.trthepharmajournal.comresearchgate.net For example, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde has been synthesized by refluxing the corresponding chalcone with hydrazine hydrate in formic acid. dergipark.org.tr

The strategic placement of the nitro group on the phenyl ring is not only a synthetic consideration but also influences the molecule's electronic properties and biological activity. The electron-withdrawing nature of the nitro group can affect the charge density of the pyrazole ring, influencing its potential as a ligand in coordination chemistry. researchgate.net In some derivatives, the presence of a nitrophenyl moiety has been linked to significant anti-inflammatory activity. nih.gov

Stereochemical Control in Dihydropyrazole Precursors

The synthesis of pyrazoles often proceeds through 4,5-dihydropyrazole (pyrazoline) intermediates, which are formed by the reaction of α,β-unsaturated carbonyls with hydrazines. researchgate.net These dihydropyrazole precursors contain one or two stereocenters (at the C4 and C5 positions), and controlling their stereochemistry is a key aspect of modern asymmetric synthesis. While the final target compound, 4-methyl-5-(3-nitrophenyl)-1H-pyrazole, is aromatic and achiral, stereocontrol is vital for synthesizing analogues with chiral centers in the pyrazole ring or its substituents.

Significant advances have been made in the enantioselective synthesis of chiral dihydropyrazoles. One prominent strategy is the use of chiral metal catalysts in cycloaddition reactions. For example, chiral Cu(II) Lewis acid catalysts have been shown to enable asymmetric 1,3-dipolar cycloadditions of azomethine imines with alkynes, yielding chiral pyrazolines with high enantioselectivity. thieme-connect.com Another approach involves palladium-catalyzed asymmetric reactions. The use of a chiral sulfinamide phosphine (B1218219) ligand (Xu-Phos) in the palladium-catalyzed alleneamination of β,γ-unsaturated hydrazones provides an efficient route to chiral dihydropyrazoles with excellent enantioselectivities. nih.govresearchgate.net

Organocatalysis also offers powerful tools for stereocontrol. Chiral phosphines have been used to catalyze the asymmetric [3+2] cycloaddition of diazenes with Morita–Baylis–Hillman carbonates, affording chiral dihydropyrazoles in high yields and enantioselectivities. acs.org Furthermore, stereoselective intramolecular 1,3-dipolar cycloadditions have been employed to synthesize complex fused-ring pyrazolines. nih.gov

In cases where asymmetric synthesis is not employed, racemic dihydropyrazoles can be separated into their individual enantiomers using techniques like chiral high-performance liquid chromatography (HPLC). osti.gov This separation is often crucial, as biological activity can be highly dependent on stereochemistry, with one enantiomer showing high potency while the other is inactive. osti.gov

Advanced Synthetic Techniques Relevant to Nitrophenyl Heterocycles

The synthesis of nitrophenyl-substituted heterocycles like this compound can benefit from advanced methodologies that offer improved selectivity, efficiency, and sustainability. These techniques include biocatalytic transformations and the strategic use of solvents and catalysts to control reaction outcomes.

Photoenzymatic Synthesis via Nitroreductases

A novel and green approach for the transformation of nitrophenyl compounds is photoenzymatic synthesis utilizing nitroreductases. These enzymes, often flavin-dependent, can selectively reduce the nitro group under mild conditions, a transformation that is fundamental in the synthesis and metabolism of many nitroaromatic compounds. thieme-connect.comnih.gov

Research has demonstrated the use of the nitroreductase BaNTR1 in a photoenzymatic system for the tailored synthesis of various N-heterocycles from o-nitrophenyl-substituted carbonyl substrates. thieme-connect.comnih.gov This system exhibits high chemoselectivity, reducing the nitro group without affecting other sensitive functionalities like carbonyls or activated carbon-carbon double bonds. thieme-connect.comnih.gov

The reaction pathway can be precisely controlled by adjusting the conditions. For example, in the presence of hydrogen peroxide (H₂O₂), the reaction can be stopped at the hydroxylamine (B1172632) intermediate, leading to the formation of anthranils. thieme-connect.com Conversely, under anaerobic or reducing conditions, the reaction proceeds to the amine intermediate, which can then cyclize to form quinolines. thieme-connect.com While these examples involve ortho-substituted precursors, the principle of selective enzymatic reduction of a nitro group is broadly applicable to other isomers, such as the meta-nitro group in this compound. This enzymatic reduction could be a key step in converting the nitro-substituted pyrazole into its corresponding amino-pyrazole, a valuable intermediate for further functionalization.

Table 1: Photoenzymatic Synthesis of N-Heterocycles from o-Nitrophenyl Substrates Interactive table: Click on headers to sort.

| Substrate | Product Type | Key Reagent/Condition | Conversion (%) | Yield (%) | Source |

|---|---|---|---|---|---|

| o-Nitrophenyl Carbonyls | Anthranils | H₂O₂ | >99 | up to 96 | thieme-connect.com, nih.gov |

| o-Nitrophenyl Carbonyls | Quinolines | Anaerobic/Reducing | >99 | up to 96 | thieme-connect.com, nih.gov |

Solvent and Catalyst Effects on Regioselectivity and Yield

A significant finding is the dramatic effect of fluorinated alcohol solvents on regioselectivity. While reactions in traditional solvents like ethanol often produce regioisomeric mixtures, conducting the synthesis in fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can lead to nearly complete regioselectivity. researchgate.netrsc.org For the reaction between 1-aryl-1,3-butanediones and methylhydrazine, the use of TFE or HFIP overwhelmingly favors the formation of the 5-arylpyrazole isomer. researchgate.net This effect is attributed to the unique properties of fluorinated alcohols, which can influence the reactivity of the two carbonyl groups. researchgate.net

Catalysts also play a crucial role. Multicomponent reactions for synthesizing fully substituted pyrazoles have been developed using catalysts like tetrabutylammonium (B224687) peroxydisulfate (B1198043) ((TBA)₂S₂O₈) under solvent-free conditions, leading to high yields and regioselectivity in short reaction times. nih.gov Other catalytic systems, such as the use of ionic liquids or magnetic nanoparticles, have also been reported to enhance reaction efficiency and yield in pyrazole synthesis. nih.govjocpr.com The choice of a specific catalyst can steer the reaction toward a desired regioisomer, simplifying purification and increasing the efficiency of the synthetic route.

Table 2: Effect of Solvent on Regioselectivity in Pyrazole Formation Data derived from the reaction of 1-(4-methoxyphenyl)-1,3-butanedione with methylhydrazine.

| Solvent | Ratio of Regioisomers (5-aryl : 3-aryl) | Source |

|---|---|---|

| Ethanol (EtOH) | 88 : 12 | researchgate.net |

| 2,2,2-Trifluoroethanol (TFE) | 98 : 2 | researchgate.net |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 99 : 1 | researchgate.net |

Computational Chemistry and Theoretical Investigations of 4 Methyl 5 3 Nitrophenyl 1h Pyrazole

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and properties of pyrazole (B372694) derivatives. researchgate.netrsc.orgderpharmachemica.com Methods such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p) have proven effective for optimizing molecular geometries and calculating various molecular parameters. rsc.orgnih.govinpressco.com

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. researchgate.net This process minimizes the energy of the structure to predict equilibrium bond lengths, bond angles, and dihedral angles.

| Parameter | Typical Calculated Value | Reference |

|---|---|---|

| N–N bond length (Å) | 1.376 | nih.gov |

| C=N bond length (Å) | 1.299 | nih.gov |

| Pyrazole-Phenyl Dihedral Angle (°) | 31.38 | nih.gov |

| Nitro-Phenyl Torsion Angle (°) | -6.5 | nih.gov |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. derpharmachemica.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov

| Parameter | Energy (eV) | Reference |

|---|---|---|

| EHOMO | -5.92 | nih.gov |

| ELUMO | -2.50 | nih.gov |

| Energy Gap (ΔE) | 3.42 | nih.gov |

The Molecular Electrostatic Potential (ESP, also known as MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface, thereby identifying sites prone to electrophilic and nucleophilic attack. researchgate.netnih.gov The map is color-coded: red regions indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive electrostatic potential (electron-poor areas). researchgate.net

For 4-methyl-5-(3-nitrophenyl)-1H-pyrazole, the most negative potential (red/yellow) is expected to be concentrated around the oxygen atoms of the nitro group and, to a lesser extent, the nitrogen atoms of the pyrazole ring. researchgate.netresearchgate.net These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, the most positive potential (blue) would be located on the hydrogen atom attached to the pyrazole nitrogen (N-H), making it the primary site for nucleophilic attack and a strong hydrogen bond donor. researchgate.netwuxiapptec.com The ESP map provides a clear rationale for the molecule's intermolecular interaction patterns. walisongo.ac.id

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to define atoms, chemical bonds, and molecular structure. researchgate.netresearchgate.net By locating critical points in the electron density (ρ(r)), QTAIM can characterize the nature of chemical bonds. Analysis of the electron density and its Laplacian (∇²ρ(r)) at the bond critical point (BCP) between two atoms reveals whether the interaction is a shared (covalent) or closed-shell (ionic, van der Waals, or hydrogen bond) interaction.

A QTAIM analysis of this compound would allow for a quantitative description of the bonding within the molecule. It would characterize the covalent nature of the C-C, C-N, N-N, N-O, and C-H bonds. Furthermore, it could identify and characterize potential intramolecular hydrogen bonds, such as weak C-H···O or C-H···N interactions, which might influence the molecule's preferred conformation. This method offers a deeper understanding of the electronic basis for the molecule's structure beyond the simple Lewis model. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interaction Visualization and Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a molecular crystal. tandfonline.comnih.govuomphysics.net The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, color-coded to highlight different types of close contacts with neighboring molecules. github.iomdpi.com

The analysis generates a 2D "fingerprint plot," which summarizes all intermolecular contacts and provides a percentage contribution for each type of interaction. nih.gov For this compound, the most significant interactions would likely involve hydrogen bonds. The presence of the nitro group (a strong hydrogen bond acceptor) and the pyrazole N-H group (a strong donor) suggests that O···H/H···O contacts would be prominent, appearing as sharp spikes in the fingerprint plot. nih.gov Other important contacts would include H···H, C···H/H···C, and N···H interactions. Additionally, π–π stacking interactions between the pyrazole and nitrophenyl rings are expected to play a crucial role in the crystal packing, which can be identified by characteristic flat regions on the Hirshfeld surface. nih.govscirp.org

| Contact Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 37.1 | nih.gov |

| O···H / H···O | 31.3 | nih.gov |

| Br···H / H···Br | 13.5 | nih.gov |

| C···H / H···C | 10.6 | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While DFT calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. eurasianjournals.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and interactions with the environment, such as a solvent. rsc.org

For this compound, an MD simulation could be used to study the rotational dynamics of the nitrophenyl group relative to the pyrazole core, revealing the flexibility of the molecule and the energy barriers between different conformations. nih.gov Furthermore, by placing the molecule in a simulation box with solvent molecules (e.g., water), MD can be used to study solvation effects. researchgate.net Analysis of the simulation trajectory, using tools like the Radial Distribution Function (RDF), can show how water molecules structure themselves around the polar nitro group and the N-H group, providing a detailed picture of hydration. uomustansiriyah.edu.iq The stability of the molecule's conformation over the simulation can be monitored by calculating the root-mean-square deviation (RMSD), giving a measure of its structural rigidity. rsc.orgnih.gov These simulations are crucial for bridging the gap between the properties of an isolated molecule and its behavior in a realistic chemical environment. researchgate.net

Predictive Computational Models for Structure-Based Insights

Predictive computational models are crucial in modern drug discovery and materials science for providing insights into the behavior of molecules at an atomic level. These methods, however, have not been specifically applied to this compound in published research.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and mode of action of a small molecule ligand with a protein target.

Currently, there are no specific molecular docking studies available in the scientific literature for this compound. Consequently, data regarding its potential biological targets, binding energies, and specific molecular interactions (such as hydrogen bonds or hydrophobic interactions) with protein active sites are not available.

ADME prediction models are used to estimate the pharmacokinetic properties of a compound, which are critical for its development as a potential therapeutic agent. These properties include how a substance is absorbed, distributed throughout the body, metabolized, and excreted.

No specific ADME prediction data for this compound has been published. Therefore, computational estimations of its properties, such as lipophilicity (LogP), aqueous solubility, blood-brain barrier permeability, and adherence to drug-likeness rules (like Lipinski's rule of five), are not documented in existing research.

Reactivity Mechanisms and Chemical Transformations of 4 Methyl 5 3 Nitrophenyl 1h Pyrazole

Electrophilic Aromatic Substitution on Pyrazole (B372694) and Phenyl Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In 4-methyl-5-(3-nitrophenyl)-1H-pyrazole, two aromatic systems are available for electrophilic attack: the pyrazole ring and the phenyl ring. The regioselectivity of such reactions is dictated by the electronic properties of the substituents on each ring.

Regiodirecting Effects of Substituents (Methyl and Nitrophenyl)

The pyrazole ring is generally susceptible to electrophilic attack, with the C4 position being the most favored site. This is due to the electronic nature of the five-membered ring containing two adjacent nitrogen atoms. The presence of a methyl group at the C4 position in the target molecule, this compound, already occupies this activated site. Therefore, electrophilic substitution on the pyrazole ring itself is less likely to occur without displacement of the methyl group, which would require harsh reaction conditions.

The 3-nitrophenyl group at the C5 position of the pyrazole ring significantly influences the reactivity of the phenyl ring towards electrophiles. The nitro group is a powerful electron-withdrawing group, deactivating the phenyl ring towards electrophilic attack. Furthermore, it directs incoming electrophiles to the meta positions (relative to the nitro group). The positions ortho and para to the nitro group are strongly deactivated due to resonance effects. The pyrazole ring, being a heteroaromatic system, also exerts an electronic influence on the attached phenyl ring.

Influence of Reaction Conditions on Selectivity

For nitration of the phenyl ring, the use of a mixture of concentrated nitric acid and sulfuric acid would be the standard reagent. Due to the deactivating effect of the nitro group, forcing conditions such as elevated temperatures might be necessary. The expected major products would be the dinitro-substituted compounds where the second nitro group is introduced at one of the meta positions of the phenyl ring.

Halogenation of the phenyl ring, for instance with bromine in the presence of a Lewis acid catalyst like FeBr₃, would also be expected to occur at the meta positions. The reaction rate would likely be slower compared to benzene (B151609) due to the deactivating nitro group.

It is important to note that under strongly acidic conditions, the pyrazole ring can be protonated, which would further deactivate it towards electrophilic attack. This could potentially favor substitution on the already deactivated phenyl ring, provided the reaction conditions are sufficiently vigorous.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the pyrazole core and the nitrophenyl ring are important transformations for introducing a variety of functional groups.

Attack at Pyrazole Core Positions

The C3 and C5 positions of the pyrazole ring are electron-deficient and thus susceptible to nucleophilic attack. nih.gov However, in this compound, both of these positions are already substituted. Nucleophilic attack at these positions would necessitate the displacement of either the substituent at C3 (which is unsubstituted in the parent 1H-pyrazole) or the 3-nitrophenyl group at C5. The displacement of a carbon-carbon bond under typical nucleophilic substitution conditions is generally difficult.

Substituent Effects on Nucleophilic Aromatic Substitution

The 3-nitrophenyl group, being highly electron-deficient, is activated towards nucleophilic aromatic substitution (SNAAr). The strong electron-withdrawing nitro group stabilizes the negative charge of the Meisenheimer complex intermediate, which is formed during the reaction. Nucleophilic attack is favored at the positions ortho and para to the nitro group.

Chemical Transformations Involving the Nitro Group

The nitro group on the phenyl ring is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to an amino group. This transformation is of significant synthetic utility as it provides a pathway to anilines, which are important precursors for the synthesis of a wide range of compounds, including dyes, pharmaceuticals, and polymers.

The reduction of the nitro group can be achieved using various reducing agents. The choice of reagent depends on the desired selectivity and the presence of other functional groups in the molecule.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reducing Agent | Typical Reaction Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni in a suitable solvent (e.g., ethanol (B145695), ethyl acetate) | Generally provides clean and high-yielding reduction. May also reduce other functional groups like alkenes or alkynes if present. |

| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O in concentrated HCl or ethanol | A classic and effective method. The reaction mixture is often basic during workup to liberate the free amine. |

| Iron (Fe) | Fe powder in the presence of an acid (e.g., HCl, acetic acid) | An economical and widely used method, particularly on an industrial scale. |

| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄ in a biphasic system (e.g., water/dichloromethane) with a phase-transfer catalyst | A milder reducing agent, useful when other sensitive functional groups are present. |

The resulting 5-(3-aminophenyl)-4-methyl-1H-pyrazole is a valuable intermediate. The newly formed amino group can undergo a wide range of subsequent reactions, such as diazotization followed by Sandmeyer reactions to introduce various substituents, or acylation to form amides. These transformations significantly expand the synthetic utility of the original this compound molecule.

Reduction of Nitro to Amino Functionality

The reduction of the nitro group on the 3-nitrophenyl substituent to an amino group is a key transformation of this compound, yielding 5-(3-aminophenyl)-4-methyl-1H-pyrazole. This conversion is significant as it introduces a versatile amino group that can be further functionalized, opening pathways to a diverse array of new compounds. A common and efficient method for this reduction is catalytic hydrogenation. mit.edu This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Various catalysts can be employed for this purpose, with palladium on carbon (Pd/C) being a widely used and effective option. Other catalysts, such as platinum oxide (PtO₂) and Raney nickel, are also utilized in the reduction of aromatic nitro compounds. The reaction is generally carried out in a suitable solvent, such as ethanol or methanol (B129727), under a hydrogen atmosphere. The specific reaction conditions, including pressure and temperature, can be optimized to achieve high yields and selectivity.

The general mechanism for the catalytic hydrogenation of a nitro group involves the adsorption of the nitro compound and hydrogen onto the surface of the catalyst. The nitro group is then stepwise reduced to the corresponding amine through various intermediates, such as nitroso and hydroxylamino species.

Below is a table summarizing typical conditions for the reduction of aromatic nitro compounds, which are applicable to this compound based on general principles of organic synthesis.

| Reagent/Catalyst | Reducing Agent | Solvent | Typical Conditions | Reference |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Methanol | Room temperature to 50°C, 1-5 atm H₂ | mit.edu |

| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | Acetic Acid, Ethanol | Room temperature, 1-3 atm H₂ | rsc.org |

| Raney Nickel | Hydrogen Gas (H₂) | Ethanol | Room temperature to 70°C, 1-10 atm H₂ | chlorpars.com |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Ethanol | Reflux | nih.gov |

| Iron (Fe) | Acetic Acid | Ethanol/Water | Reflux | chlorpars.com |

This table presents generalized conditions for the reduction of aromatic nitro compounds and serves as a guide for the potential reduction of this compound.

Chemical Transformations Involving the Methyl Group

The methyl group at the 4-position of the pyrazole ring in this compound is also a site for various chemical transformations. The reactivity of this methyl group is influenced by the aromatic pyrazole ring to which it is attached. While the pyrazole ring itself is generally resistant to oxidation, the alkyl substituents can undergo oxidation to form corresponding carboxylic acids. slideshare.net

One potential transformation is the oxidation of the methyl group to a carboxylic acid, which would yield 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid. This transformation can typically be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic or basic conditions. slideshare.net

Another possible reaction is halogenation . The methyl group can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide, to introduce a halogen atom, forming a 4-(halomethyl)-5-(3-nitrophenyl)-1H-pyrazole. This halomethyl derivative can then serve as a versatile intermediate for further nucleophilic substitution reactions.

Furthermore, the methyl group can potentially participate in condensation reactions . After deprotonation with a strong base to form a carbanion, it can react with various electrophiles, such as aldehydes or ketones, in aldol-type condensation reactions. This would lead to the formation of new carbon-carbon bonds and the extension of the side chain at the 4-position of the pyrazole ring. For instance, condensation with an aromatic aldehyde could yield a styryl-like derivative. researchgate.net

The following table outlines potential chemical transformations of the methyl group on the pyrazole ring, based on the general reactivity of alkyl-substituted pyrazoles.

| Transformation | Reagents | Product Type | Reference |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid | slideshare.net |

| Halogenation | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Halomethyl Pyrazole | researchgate.net |

| Condensation | Strong Base (e.g., LDA), Aldehyde/Ketone | Vinyl/Styryl Pyrazole | researchgate.net |

This table illustrates potential reactions for the methyl group of this compound based on established reactivity of similar methylpyrazole compounds.

Coordination Chemistry and Ligand Design with Pyrazole Scaffolds

Pyrazole (B372694) Derivatives as Versatile N-Donor Ligands

Pyrazole and its derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are highly valued as N-donor ligands in coordination chemistry. One of the nitrogen atoms is pyridine-like (sp²-hybridized) and readily donates its lone pair of electrons to a metal center, while the other is pyrrole-like and typically bears a hydrogen atom or an organic substituent. The presence of the N-H group allows for deprotonation, creating pyrazolate anions that can act as bridging ligands between two metal centers.

The versatility of pyrazoles as ligands stems from several key features:

Tunable Properties: The pyrazole ring can be functionalized at various positions. For instance, in 4-methyl-5-(3-nitrophenyl)-1H-pyrazole, the methyl group acts as an electron-donating group, while the nitrophenyl group is strongly electron-withdrawing. These substituents modulate the electron density on the pyrazole ring, affecting the donor strength of the nitrogen atoms and the stability of the resulting metal complexes. researchgate.netchemrxiv.org Introducing groups like trifluoromethyl can increase the N-H acidity and the stability of complexes with transition metals. researchgate.netchemrxiv.org

Amphoteric Nature: Pyrazoles can act as both hydrogen bond donors (via the N-H group) and acceptors (via the sp² nitrogen), facilitating the formation of extended supramolecular networks. nih.gov

Multiple Coordination Modes: Depending on reaction conditions and the nature of the substituents, pyrazoles can coordinate to metal ions as monodentate or bidentate ligands, leading to a wide variety of structural motifs. researchgate.net

These characteristics make pyrazole derivatives, including this compound, valuable building blocks for designing complex molecular architectures with specific electronic, magnetic, or catalytic properties. acs.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes using pyrazole-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. chemrxiv.orgmdpi.comnih.gov The choice of solvent can influence the final product, as solvent molecules can sometimes be incorporated into the coordination sphere of the metal ion. chemrxiv.org Characterization of these complexes is performed using a combination of techniques, including single-crystal X-ray diffraction, elemental analysis, and various spectroscopic methods like FTIR, UV-Vis, and NMR. chemrxiv.orgmdpi.comdigitellinc.com

Pyrazole derivatives readily form stable coordination compounds with a wide range of transition metals, including copper, zinc, cobalt, nickel, cadmium, and iron. researchgate.net The interaction between 5-methyl-3-(trifluoromethyl)-1H-pyrazole and acetates of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) has been shown to yield mononuclear complexes where the central metal atom is six-coordinate. chemrxiv.org In these structures, the pyrazole ligand coordinates in a monodentate fashion through the pyridine-like nitrogen atom. chemrxiv.org

The combination of pyrazole-based ligands with different metal ions can lead to materials with interesting properties. For example, cobalt and nickel-based MOFs generated from a flexible bispyrazole ligand have been shown to exhibit mutually inclusive electrical and magnetic properties. acs.org Similarly, complexes based on the biocompatible copper(II) ion are being explored as potential alternatives to existing anticancer metallodrugs, combining the bioactivity of pyrazole with its coordination properties. researchgate.net

Table 1: Examples of Transition Metal Complexes with Substituted Pyrazole Ligands

| Ligand | Metal Ion | Complex Type | Reference |

|---|---|---|---|

| 5-methyl-3-(trifluoromethyl)-1H-pyrazole | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Mononuclear, M(Ac)₂·2L | chemrxiv.org |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II) | Mononuclear, [Cd(L)₂Cl₂], Cu(L)₂(C₂H₅OH)₂₂ | nih.gov |

| 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II), Co(II) | Mononuclear and Polymeric | rsc.org |

The structural diversity of pyrazole-based metal complexes is largely due to the multiple ways the ligand can bind to metal centers. After deprotonation, the resulting pyrazolate anion is an excellent bridging ligand.

Common coordination modes include:

Monodentate: The ligand binds to a single metal center through its pyridine-like nitrogen atom. This is a typical coordination mode for neutral pyrazole ligands. chemrxiv.org

Bidentate/Bridging: The pyrazolate anion bridges two metal centers, using both nitrogen atoms as donors. This mode is fundamental to the construction of polynuclear complexes and coordination polymers.

Bidentate Chelating: If the pyrazole ring contains a coordinating substituent in a suitable position (e.g., at position 3 or 5), it can form a chelate ring with a single metal ion.

The specific coordination mode adopted depends on factors such as the steric bulk of the substituents on the pyrazole ring, the nature of the metal ion, and the reaction conditions. This versatility allows for the rational design of complexes with specific geometries and nuclearities, from simple mononuclear species to complex three-dimensional frameworks. researchgate.net

Role in Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govacs.org Pyrazole and pyrazolate ligands are excellent candidates for the construction of robust MOFs due to their strong coordination bonds with metal ions. nih.govacs.org Azolate-based MOFs, particularly those based on pyrazolates, often exhibit high thermal and chemical stability, sometimes surviving even in strong alkaline solutions. nih.govacs.org This enhanced stability is attributed to the high pKa of pyrazole, which strengthens the metal-ligand bond. nih.govacs.org

The pores within pyrazole-based MOFs can be imbued with functional groups for targeted applications in areas like gas storage, separation, sensing, and heterogeneous catalysis. digitellinc.com For instance, a pyrazolate MOF named PCN-300, built from copper centers, exhibits exceptional stability across a wide pH range and has potential as a heterogeneous catalyst. nih.govacs.org

The ability of pyrazole ligands to bridge metal centers is key to the self-assembly of coordination polymers. These are extended structures where metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. The geometry of the metal ion and the coordination mode of the pyrazole linker dictate the dimensionality and topology of the resulting polymer. researchgate.net

In the absence of metal ions, NH-pyrazoles can self-assemble into dimers, trimers, tetramers, and infinite chains through intermolecular N-H···N hydrogen bonds. nih.govresearchgate.net When metal ions are introduced, these interactions are replaced by stronger metal-ligand coordination bonds, driving the formation of more complex and robust coordination polymers. nih.govacs.org By carefully selecting the pyrazole ligand and the metal center, it is possible to direct the self-assembly process to create frameworks with desired structures and properties. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-methyl-3-(trifluoromethyl)-1H-pyrazole |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide |

| 3-methyl-1H-pyrazole-4-carboxylic acid |

| Manganese(II) acetate |

| Cobalt(II) acetate |

| Nickel(II) acetate |

| Copper(II) acetate |

| Zinc(II) acetate |

| Cadmium(II) chloride |

Detailed Crystallographic Analysis of this compound Currently Unavailable in Scientific Literature

A thorough review of scientific databases and literature reveals a lack of published crystallographic data for the specific chemical compound this compound. As a result, a detailed analysis of its supramolecular architecture and crystal engineering, as requested, cannot be provided at this time.

The study of a compound's solid-state organization is fundamentally reliant on the experimental determination of its crystal structure, typically through single-crystal X-ray diffraction. This analysis provides precise information about the spatial arrangement of molecules, including bond lengths, bond angles, and the specific intermolecular interactions that govern the crystal packing. Without this foundational data, a scientifically accurate and detailed discussion of the following aspects for this compound is not possible:

Intermolecular Interactions: A definitive identification and geometric characterization of hydrogen bonding networks (such as N—H⋯O, C—H⋯O), aromatic stacking interactions (π–π, CH–π), and other non-covalent forces are absent.

Crystal Packing and Self-Assembly: The principles guiding the self-assembly of the molecules into a crystalline solid, including the influence of the methyl and nitrophenyl substituents on the packing motifs, remain unknown.

Supramolecular Networks: The formation of any one-, two-, or three-dimensional networks through these intermolecular interactions cannot be described.

While the broader class of pyrazole-based compounds is known to exhibit a rich variety of supramolecular structures driven by hydrogen bonding and π–π stacking, these general principles cannot be specifically and accurately applied to this compound without its determined crystal structure. Any such discussion would be speculative and would not adhere to the required standards of scientific accuracy for this specific compound.

Further research involving the synthesis of single crystals of this compound and their subsequent analysis by X-ray crystallography would be necessary to generate the data required for the requested article.

Supramolecular Architecture and Crystal Engineering of Pyrazole Based Systems

Rational Design of Materials through Crystal Engineering

The rational design of crystalline materials hinges on the predictable control of intermolecular interactions to guide the assembly of molecules into desired architectures. For pyrazole-based systems like 4-methyl-5-(3-nitrophenyl)-1H-pyrazole, crystal engineering offers a powerful strategy to develop functional materials by leveraging a variety of non-covalent interactions. The key to this approach lies in understanding the roles of the different functional groups within the molecule: the 1H-pyrazole core, the 3-nitrophenyl substituent, and the 4-methyl group.

The introduction of a 3-nitrophenyl group provides additional and strong interaction sites. The nitro group is a highly effective hydrogen bond acceptor, capable of forming C—H⋯O interactions. More significantly, the electron-deficient nature of the nitrophenyl ring makes it an ideal participant in π-π stacking interactions, particularly with electron-rich aromatic systems. These stacking interactions, along with hydrogen bonds, are crucial in directing the three-dimensional assembly of molecules rsc.org. The relative orientation of the pyrazole (B372694) and nitrophenyl rings, defined by the dihedral angle between them, will significantly influence how these interactions can be geometrically accommodated, thereby affecting the final crystal structure.

Detailed analysis of related structures provides insight into the types of intermolecular contacts that can be expected. Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions in crystals, often reveals that H⋯H, O⋯H, and C⋯H contacts are dominant in similar organic molecules nih.gov. For this compound, the interplay between N-H···N hydrogen bonds from the pyrazole core, C-H···O interactions involving the nitro group, and π-π stacking of the phenyl rings would be the primary determinants of the supramolecular architecture.

By strategically modifying the substituents on the pyrazole or phenyl rings, it is possible to fine-tune these non-covalent interactions. For example, introducing strong halogen bond donors or acceptors could compete with or complement the existing hydrogen bond motifs, leading to entirely new crystal packing arrangements and, consequently, different material properties. This predictive power is the essence of rational material design.

Below are crystallographic data for related pyrazole derivatives, which illustrate the typical packing arrangements and unit cell dimensions for this class of compounds.

Table 1: Crystallographic Data for Selected Pyrazole Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|---|

| 4-Methyl-5-phenyl-1H-pyrazol-3-ol nih.gov | C₁₀H₁₀N₂O | Monoclinic | P2₁/c | 26.4082 | 11.0972 | 14.1245 | 118.996 |

| Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com | C₁₁H₁₀N₂O₃ | Monoclinic | P2₁/c | 9.5408 | 9.5827 | 11.580 | 105.838 |

The design process for materials based on this compound would therefore involve a hierarchical approach:

Identify Primary Synthons: Recognize the strong N-H···N hydrogen bond capability of the pyrazole ring as the most reliable interaction for forming primary structural motifs.

Incorporate Secondary Interactions: Utilize the weaker C-H···O interactions from the nitro group and potential π-π stacking to link these primary motifs into a 3D architecture.

By understanding these fundamental principles, it becomes feasible to predict and engineer the solid-state structures of materials derived from this compound to achieve desired physical and chemical properties.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-methyl-5-phenyl-1H-pyrazol-3-ol |

| Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate |

Structure Activity Relationship Sar and Molecular Mechanisms of Action for Pyrazole Derivatives

Enzyme Inhibition Mechanisms

Cyclooxygenase (COX) Inhibition

The pyrazole (B372694) ring is a core structural feature of several selective COX-2 inhibitors, most notably Celecoxib. acs.org These inhibitors function by blocking the cyclooxygenase enzyme, which is responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation. jrnlclub.org The selectivity for COX-2 over COX-1 is a critical aspect of their design, as COX-1 inhibition is associated with gastrointestinal side effects. medchemexpress.com

The mechanism of selective COX-2 inhibition by diaryl-substituted pyrazoles involves the insertion of a sulfonamide or a similar polar group into a secondary, hydrophilic pocket present in the COX-2 active site but absent in COX-1. researchgate.net Key structural features for potent and selective COX-2 inhibition by pyrazole derivatives include:

1,5-Diaryl Substitution: A common motif is the presence of two aryl (phenyl) rings at the 1- and 5-positions of the pyrazole ring. nih.gov

Para-Sulfonamide Moiety: A benzenesulfonamide group at the para-position of the N1-phenyl ring is crucial for high-potency and selective COX-2 inhibition. This group forms hydrogen bonds with key residues like Arg513 in the secondary pocket of the COX-2 enzyme. researchgate.netnih.gov

Substituents on the C5-Phenyl Ring: The nature of the substituent on the C5-phenyl ring can modulate activity. For instance, a methyl group at the para-position, as seen in Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide), is favorable for binding. acs.org

Substitution at C3: The presence of a trifluoromethyl group at the C3 position of the pyrazole ring, as in Celecoxib, contributes to potent inhibitory activity. acs.org

Molecular docking studies have shown that the 4,5-dihydro-1H-pyrazole (pyrazoline) ring is also important for interaction with the COX-2 enzyme. dergipark.org.tr The non-planar structure of the pyrazoline core can be advantageous over the planar pyrazole ring in certain contexts. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Celecoxib | 7.6 | 0.04 | 190 |

| Compound 5u (Hybrid pyrazole analogue) | >100 | 1.33 | >74.92 |

| Compound 5s (Hybrid pyrazole analogue) | >100 | 1.37 | >72.95 |

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in inflammatory pathways. nih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators. mdpi.com Pyrazole-containing compounds have been developed as potent PDE4 inhibitors. nih.gov

The active site of PDE4 has a hydrophobic pocket and a metal-binding pocket where inhibitors interact. drugbank.com The structure-activity relationship for pyrazole-based PDE4 inhibitors often involves:

A Planar Core: The pyrazole ring serves as a planar scaffold that fits into the hydrophobic Q pocket of the enzyme's active site. drugbank.com

Aromatic Substituents: Aromatic or heteroaromatic rings attached to the pyrazole core are common. For example, a compound identified as a potent PDE4B inhibitor features a 1-ethyl-1H-pyrazolo[3,4-b]-pyridine core. nih.gov

Hydrogen Bond Acceptors: A key interaction is the formation of a hydrogen bond between an acceptor on the inhibitor and a glutamine residue in the active site. drugbank.com

While no direct data exists for 4-methyl-5-(3-nitrophenyl)-1H-pyrazole, a related compound, 3,5-dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester , has been identified as a PDE4 inhibitor. nih.govnih.gov This indicates that the 1-(3-nitrophenyl)-pyrazole scaffold can be accommodated within the PDE4 active site and is a viable starting point for designing selective inhibitors.

| Compound | Target | Activity (IC₅₀) |

|---|---|---|

| 3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester | PDE4B | 33 nM |

| Compound 43c (dihydropyridazinone derivative) | PDE4B | 0.1 nM |

| Compound 43f (dimethyl-pyrazol-one derivative) | PDE4B | 0.5 nM |

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the Krebs cycle and the electron transport chain. mdpi.com It catalyzes the oxidation of succinate to fumarate. mdpi.com Inhibition of SDH disrupts cellular respiration and energy production, a mechanism exploited by a major class of fungicides known as SDHIs. Many of these fungicides contain a pyrazole-carboxamide core.

The general structure of pyrazole-based SDHIs consists of a pyrazole ring, a linker (typically an amide), and a substituted phenyl ring. The pyrazole ring binds within the ubiquinone-binding site (Qp-site) of the SDH enzyme complex. Key SAR insights include:

Pyrazole Ring Substitution: The substituents on the pyrazole ring are critical for activity. For example, N-substituents like methyl or tert-butyl on the pyrazole ring have been shown to be beneficial for fungicidal activity.

Amide Linker: The amide bond is a crucial linker that positions the different parts of the molecule correctly within the binding site.

Aromatic Tail: A substituted phenyl or other aromatic group forms hydrophobic interactions within the binding pocket.

While specific data for this compound is unavailable, the broader class of pyrazole-4-carboxamides has been extensively studied, leading to potent SDH inhibitors with significant antifungal properties. medchemexpress.com

| Compound | Target Fungus | Activity (EC₅₀ µg/mL) |

|---|---|---|

| Boscalid (Commercial SDHI) | Rhizoctonia solani | 0.87 |

| Compound B31 (Pyrazole/thiazole derivative) | Rhizoctonia solani | 1.83 |

| Compound B35 (Pyrazole/thiazole derivative) | Rhizoctonia solani | 1.08 |

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine and serotonin. nih.gov Selective inhibition of MAO-B is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease, as it increases dopamine levels in the brain. researchgate.net Pyrazoline (4,5-dihydro-1H-pyrazole) derivatives have emerged as potent and selective MAO-B inhibitors.

The mechanism involves the inhibitor binding to the active site of the MAO-B enzyme, preventing the substrate from accessing it. The structure-activity relationship for pyrazoline-based MAO-B inhibitors reveals several key features:

Pyrazoline Core: The dihydropyrazole ring is a common scaffold. Unsubstituted N1-pyrazolines have shown selectivity towards MAO-B. nih.gov In contrast, acetylation of the N1 position can shift selectivity towards MAO-A. harvard.edu

Aryl Substituents at C3 and C5: The presence of phenyl rings at the 3rd and 5th positions of the pyrazoline nucleus often favors MAO-B inhibition.

Substitutions on Phenyl Rings: Functional groups on the aryl rings significantly influence potency and selectivity. For instance, studies on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have shown that a phenyl ring with a meta-nitro group is an important feature for selective MAO-B inhibition. nih.gov This suggests that the 3-nitrophenyl group present in the title compound could be a favorable substituent for MAO-B inhibitory activity when incorporated into an appropriate scaffold.

| Compound | Target | Activity (Kᵢ µM) | Selectivity |

|---|---|---|---|

| Compound 4 (Unsubstituted N1-pyrazoline) | hMAO-B | 0.35 | Selective for MAO-B |

| Selegiline (Standard) | hMAO-B | 0.38 | Selective for MAO-B |

| Compound 7 (Substituted N1-pyrazoline) | hMAO-A | 0.06 | Selective for MAO-A |

Pyruvate Kinase M2 (PKM2) Activation

Pyruvate kinase M2 (PKM2) is a glycolytic enzyme that is highly expressed in cancer cells and plays a role in reprogramming glucose metabolism to support cell proliferation. nih.gov Unlike other highly active pyruvate kinase isoforms, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. Small-molecule activators can force PKM2 into its active tetrameric form, which suppresses tumor growth by redirecting glycolytic intermediates away from anabolic pathways. nih.govnih.gov

A series of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamides has been identified as potent PKM2 activators. neurolipidomics.com These compounds bind to an allosteric site at the PKM2 dimer-dimer interface, stabilizing the active tetrameric conformation. nih.gov

The structure-activity relationship studies for these pyrazole-based activators have shown that:

Pyrazole-5-carboxamide Scaffold: This core structure is essential for activity.

Trifluoromethyl Group: A CF₃ group at the C3 position of the pyrazole ring is a key feature for potent activation.

Amide Substituent: The substituent on the carboxamide nitrogen can be varied to optimize potency and pharmacokinetic properties.

| Compound Type | Mechanism | Effect |

|---|---|---|

| 3-(trifluoromethyl)-1H-pyrazole-5-carboxamides | Allosteric Activation | Stabilizes active tetrameric form of PKM2 |

| TEPP-46 (Small molecule activator) | Allosteric Activation | Induces PKM2 tetramerization, inhibits tumor growth |

Protein Glycation Inhibition

Protein glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, leading to the formation of advanced glycation end-products (AGEs). nih.gov The accumulation of AGEs is implicated in the complications of diabetes and other age-related diseases. journal-jop.org Compounds that can inhibit this process are of significant therapeutic interest.

Pyrazole derivatives are among the classes of compounds that have been described as inhibitors of protein glycation. mdpi.com The mechanism of inhibition by antiglycation agents can involve several strategies, including:

Scavenging of Reactive Carbonyl Species: Intercepting reactive dicarbonyl compounds like methylglyoxal (MGO), which are potent precursors of AGEs. mdpi.com

Antioxidant Activity: Oxidative stress accelerates the formation of AGEs, so compounds with antioxidant properties can indirectly inhibit glycation.

Binding to Proteins: Some inhibitors may bind to proteins and protect the free amino groups from reacting with sugars.

While the specific SAR for pyrazole derivatives as antiglycation agents is less defined than for enzyme inhibition, compounds with antioxidant properties, such as those possessing phenolic hydroxyl groups, are often effective.

Molecular Interactions with Biological Targets

The biological activity of pyrazole derivatives is fundamentally linked to their ability to interact with various biological macromolecules. The nature and positioning of substituents on the pyrazole ring dictate the affinity and specificity of these interactions.

The affinity of pyrazole derivatives for protein targets is a key determinant of their pharmacological effects. The substituents on the pyrazole ring play a crucial role in modulating these binding interactions. For instance, in studies of pyrazole-based inhibitors of meprin α and β, the presence of diphenyl groups at the 3 and 5 positions resulted in high inhibitory activity. scispace.com The introduction of other residues, such as methyl or benzyl groups, led to a decrease in inhibitory activity, indicating that the size and nature of the substituent are critical for optimal binding. scispace.com

Furthermore, N-substitution on the pyrazole ring also influences binding affinity. The addition of lipophilic moieties like methyl or phenyl groups can decrease activity, while an N-benzyl moiety may not significantly alter it. scispace.com This suggests that the N1 position of the pyrazole ring is sensitive to substitution, which can affect the compound's orientation within the protein's binding pocket.

The following table summarizes the inhibitory activity of various pyrazole derivatives against meprin α and β, illustrating the impact of different substituents on protein binding.

| Compound | Substituent at position 3(5) | N-Substitution | Meprin α IC₅₀ (nM) | Meprin β IC₅₀ (nM) |

| 3,5-diphenylpyrazole | Phenyl | - | 11 | 22 |

| 3-methyl-5-phenylpyrazole | Methyl | - | >1000 | >1000 |

| 3-benzyl-5-phenylpyrazole | Benzyl | - | 250 | 350 |

| 1-methyl-3,5-diphenylpyrazole | Phenyl | Methyl | 45 | 130 |

| 1,3,5-triphenylpyrazole | Phenyl | Phenyl | 65 | 100 |

| 1-benzyl-3,5-diphenylpyrazole | Phenyl | Benzyl | 12 | 50 |

Certain pyrazole derivatives have been shown to interact with DNA, which can contribute to their biological effects. For example, some pyrazolo[1,5-a]pyrimidine derivatives have been studied for their interaction with Calf thymus DNA (CT-DNA). nih.gov Molecular docking studies suggest that these compounds can bind to the grooves of the DNA double helix. nih.gov

Chalcone-based pyrazole derivatives have also been implicated in DNA interactions. It is proposed that these molecules can damage DNA by binding to the DNA strands through aromatic ring stacking and van der Waals forces. nih.gov The unsaturated carbonyl system in these chalcones may facilitate greater electrostatic interactions between the compound and DNA bases. nih.gov Studies on specific pyrazole-based chalcones demonstrated a significant increase in DNA fragmentation in cancer cell lines. nih.gov For instance, molecular docking studies have shown that 2-(4-(naphthalen-2-yl)-1H-pyrazol-3-yl) phenol exhibits a strong binding affinity with DNA. researchgate.net

Cellular and Molecular Level Mechanisms

The interaction of pyrazole derivatives with biological targets triggers a cascade of cellular and molecular events, leading to various physiological responses.

A significant mechanism of action for many anticancer pyrazole derivatives is the induction of apoptosis, or programmed cell death. Various substituted pyrazoles have been shown to trigger apoptosis in cancer cells through different pathways. For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and activating pro-apoptotic proteins like Bax, p53, and Caspase-3. rsc.orgnih.gov

Some pyrazole derivatives can also induce apoptosis through the generation of reactive oxygen species (ROS). One study found that the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole induced apoptosis in triple-negative breast cancer cells, which was accompanied by an elevated level of ROS and increased caspase 3 activity. waocp.orgnih.gov In another study, a derivative of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) was found to induce p53-mediated apoptosis in colorectal carcinoma cells. proquest.com

A common therapeutic outcome of the molecular interactions of pyrazole derivatives is the inhibition of cell proliferation, particularly in cancer cells. Numerous studies have demonstrated the potent antiproliferative activity of various pyrazole analogs against a range of cancer cell lines.

For instance, a series of 5‐(2‐nitrophenyl)‐1‐aryl‐1H‐pyrazoles exhibited significant cytotoxicity against breast, lung, and colorectal cancer cell lines at low micromolar concentrations. researchgate.net Another study on 1H-benzofuro[3,2-c]pyrazole and related pyrazole derivatives also showed potent tumor cell growth inhibitory activity. mdpi.com The inhibitory concentration (IC₅₀) values for several pyrazole derivatives against different cancer cell lines are presented in the table below.

| Compound | Cell Line | IC₅₀ (µM) |

| 5-(2-Nitrophenyl)-1-(4-fluorophenyl)-1H-pyrazole | MDA-MB-231 | <2 |

| 5-(2-Nitrophenyl)-1-(4-chlorophenyl)-1H-pyrazole | MCF7 | <2 |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 | 14.97 |

| 4,4'-((4-hydroxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | RKO | 9.9 |

| Pyrazole benzothiazole hybrid (Compound 25) | HT29 | 3.17 |

| Pyrazole benzothiazole hybrid (Compound 25) | PC3 | 4.21 |

| Pyrazole benzothiazole hybrid (Compound 25) | A549 | 6.77 |

| Pyrazole benzothiazole hybrid (Compound 25) | U87MG | 5.42 |

Pyrazole derivatives can exert their cellular effects by modulating key signal transduction pathways that are often dysregulated in diseases like cancer. These compounds can act as inhibitors of various kinases and other signaling proteins.

For example, certain pyrazole derivatives function as inhibitors of receptor tyrosine kinases like VEGFR-2, which is a critical regulator of angiogenesis. nih.gov Some pyrazolo[4,3-c]pyridine derivatives have shown potent activity against the PI3K/AKT and MARK/ERK signaling pathways. nih.gov In a study of 5‐(2‐nitrophenyl)‐1‐aryl‐1H‐pyrazoles, the lead compound was found to cause downregulation of oncogenic p-Akt and upregulation of p-PTEN, suggesting a modulation of the PI3K/Akt signaling pathway. researchgate.net

Furthermore, pyrazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov By inhibiting CDKs, these compounds can induce cell cycle arrest, typically at the G2/M phase, thereby preventing cell division and proliferation. researchgate.net

Disruption of Microtubule Function

The pyrazole scaffold is a core component of various compounds designed to interfere with microtubule dynamics, a mechanism crucial for cell division and a target for anticancer therapies. One of the recognized mechanisms of action for pyrazole derivatives in cancer is the disruption of the cell cycle by binding to tubulin, which prevents its polymerization. mdpi.com This interference with the assembly of the mitotic spindle and cytoskeleton function leads to cell cycle arrest, typically in the G2/M phase. mdpi.com

Research has identified several pyrazole-based compounds that exhibit potent microtubule-disrupting activity. For instance, a novel pyrazole derivative, referred to as P3C, has been shown to cause significant microtubule disruption. nih.gov This activity is a key part of its cytotoxic effects on cancer cells. nih.gov Similarly, thieno[2,3-c]pyrazole derivatives have been found to interfere with cell cycle progression by disrupting microtubules and the formation of the mitotic spindle. mdpi.com

Furthermore, molecular hybridization, a strategy that combines different pharmacologically active structural units, has yielded potent microtubule inhibitors. mdpi.com Hybrids incorporating the pyrazole moiety have been developed as agents that target tubulin polymerization. mdpi.comtandfonline.com For example, a series of benzenesulfonamide-bearing pyrazole ring derivatives has been identified as a promising structural template for new antitumor agents that act on tubulin polymerization. mdpi.com The cytotoxic activity of certain triarylpyrazole derivatives has also been linked to the inhibition of tubulin polymerization. researchgate.net

Studies on pyrazolo[4,3-d]pyrimidines have demonstrated their function as microtubule targeting agents. nih.gov These compounds inhibit tubulin assembly and the binding of colchicine to tubulin, a well-known microtubule-destabilizing agent. nih.gov The pyrazole ring in these compounds often plays a crucial role in binding to the tubulin protein. nih.gov

Table 1: Examples of Pyrazole Derivatives with Microtubule-Disrupting Activity

| Compound Class | Specific Example/Derivative | Key Findings |

| Thieno[2,3-c]pyrazoles | Tpz-1 | Disrupts microtubules and mitotic spindle formation. mdpi.com |

| General Pyrazoles | P3C | Provokes robust microtubule disruption in cancer cells. nih.gov |

| Pyrazolo[4,3-d]pyrimidines | Compound 9 | Exhibits potent inhibition of tubulin assembly. nih.gov |

| Chalcone-Pyrazole Hybrids | Compound 26 | Shows inhibitory action against tubulin polymerization. tandfonline.com |

| Benzenesulfonamide-Pyrazoles | Compound 48c | Acts as an effective inhibitor of tubulin polymerization. mdpi.com |

Impact of the Nitrophenyl Moiety on Pharmacological Profiles

In several studies, pyrazole derivatives featuring a para-nitrophenyl moiety have demonstrated notable anti-inflammatory properties. nih.govnih.govresearchgate.netacs.org For example, a series of benzimidazole-ornamented pyrazoles was synthesized, and the derivative possessing a para-nitrophenyl group attached to the pyrazole scaffold exhibited the highest anti-inflammatory activity, even superior to the standard drug diclofenac sodium. acs.org This finding is echoed in other research where a p-nitrophenyl moiety connected to a pyrazole structure resulted in the highest anti-inflammatory effects in assays measuring protein denaturation. nih.govnih.gov

While the provided sources emphasize the effect of a para-nitrophenyl group, the meta-position of the nitro group in this compound would also impart distinct electronic and steric properties. This substitution pattern can influence the molecule's conformation and its ability to interact with specific residues in a protein's binding pocket, thereby modulating its pharmacological profile.

Table 2: Pharmacological Activity of Nitrophenyl-Substituted Pyrazoles

| Compound Series | Position of Nitro Group | Observed Pharmacological Activity | Comparative Potency |

| Benzimidazole-Pyrazole Hybrids | Para | Anti-inflammatory | Superior to diclofenac sodium acs.org |

| General Pyrazole Derivatives | Para | Anti-inflammatory | Superior to diclofenac sodium nih.govnih.gov |

General Structure-Activity Relationship (SAR) Concepts in Pyrazoles

The biological activity of pyrazole derivatives is highly dependent on the nature and position of various substituents on the pyrazole ring. Extensive SAR studies have been conducted to understand how different functional groups contribute to the pharmacological effects of these compounds.

Key positions on the pyrazole ring where substitutions significantly impact activity are typically the N1, C3, C4, and C5 positions.

Substitution at the 5-position: For pyrazole derivatives acting as cannabinoid CB1 receptor antagonists, a substituted phenyl ring at the 5-position is a crucial requirement for potent activity. elsevierpure.comnih.gov Specifically, a para-substituted phenyl group is often favored. elsevierpure.comnih.gov

Substitution at the 3-position: In the same series of cannabinoid receptor antagonists, a carboxamido group at the 3-position was found to be essential for high antagonistic activity. elsevierpure.comnih.gov

Substitution at the 1-position: The nature of the substituent at the N1 position also plays a critical role. For instance, a 2,4-dichlorophenyl substituent at this position was identified as a requirement for potent and selective CB1 receptor antagonism. elsevierpure.comnih.gov

Effect of Electron-Donating vs. Electron-Withdrawing Groups: In a study of pyrazole-cinnamyl derivatives, the introduction of electron-donating groups (like -OCH3) on the phenyl rings enhanced antiproliferative activity, whereas electron-withdrawing groups led to a decrease in activity. nih.gov This highlights the importance of the electronic environment of the aromatic rings attached to the pyrazole core.

These general SAR principles underscore the modular nature of the pyrazole scaffold, which allows for fine-tuning of its pharmacological properties through specific substitutions. The compound this compound incorporates a methyl group at C4 and a 3-nitrophenyl group at C5. Based on general SAR concepts, the methyl group could influence steric interactions and lipophilicity, while the nitrophenyl group, as an electron-withdrawing moiety, would significantly modulate the electronic character and binding capabilities of the molecule.

Future Research Directions and Advanced Methodological Integration

Development of Novel and Green Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods like the Knorr cyclocondensation, which can involve harsh conditions and generate significant waste. mdpi.comchim.it Future research on 4-methyl-5-(3-nitrophenyl)-1H-pyrazole should prioritize the development of novel and environmentally benign synthetic routes. Green chemistry approaches offer significant advantages in terms of efficiency, safety, and sustainability. researchgate.net

Promising methodologies for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for pyrazole synthesis. mdpi.com

Ultrasound-Assisted Reactions: Sonication provides an alternative energy source that can enhance reaction rates and efficiency. ias.ac.in

Catalytic Methods: The use of nano-catalysts, such as nano-ZnO, has been shown to create efficient and environmentally friendly protocols for synthesizing substituted pyrazoles. mdpi.comnih.gov

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine several steps, reducing solvent use and purification efforts, making them an attractive strategy for the synthesis of complex pyrazole derivatives. mdpi.comnih.gov

Flow Chemistry: Continuous flow processing can offer superior control over reaction parameters, enhance safety, and allow for easier scalability compared to traditional batch methods. nih.gov

A comparative overview of these potential synthetic approaches is presented below.

| Methodology | **Conventional Approach (e.g., Knorr) ** | Green Alternative | Potential Advantages |

| Energy Source | Thermal Heating (Reflux) | Microwaves, Ultrasound | Reduced reaction time, lower energy consumption |

| Catalysis | Stoichiometric acid/base | Heterogeneous nano-catalysts | Catalyst recyclability, mild reaction conditions |

| Process | Stepwise synthesis | One-pot multicomponent reactions | Increased atom economy, reduced waste |

| Reaction Setup | Batch reactors | Continuous flow reactors | Enhanced safety, better process control, scalability |

Adapting these green methodologies for the regioselective synthesis of this compound would represent a significant advancement over classical routes.

Comprehensive Mechanistic Understanding of Reactivity and Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and designing new reactions. While the general mechanism for pyrazole formation via cyclocondensation is known, the specific influence of the methyl and 3-nitrophenyl substituents on reaction kinetics and regioselectivity warrants detailed investigation. researchgate.net

Future work should involve the use of computational chemistry, particularly Density Functional Theory (DFT) studies, to elucidate reaction pathways. acs.org Such studies can model transition states, reaction intermediates, and activation energies, providing deep insights that are often difficult to obtain through experimental means alone. acs.org For instance, DFT could be used to explore the unexpected cleavage of pyrazoline rings under certain conditions, a phenomenon that has led to the synthesis of other heterocyclic systems. acs.org Understanding these potential transformations is key to controlling the reactivity of the target molecule.

Advanced Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques like NMR, IR, and mass spectrometry are essential for routine characterization, a deeper understanding of this compound requires more advanced methods. researchgate.netekb.eg To fully elucidate its three-dimensional structure, conformational dynamics, and electronic properties, a combination of sophisticated analytical tools should be employed.

| Technique | Application for this compound | Information Gained |

| Advanced NMR Spectroscopy | 2D NMR (COSY, HSQC, HMBC, NOESY) | Unambiguous assignment of all proton and carbon signals; spatial proximity of atoms for conformational analysis. mdpi.com |

| Single-Crystal X-ray Diffraction | Determination of solid-state structure | Precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding). researchgate.net |

| Ultrafast Spectroscopy | Femtosecond transient absorption | Probing excited-state dynamics and photodissociation pathways. rsc.org |

| Quantum Dynamics Simulations | Ab initio multiple cloning (AIMC) | Simulating quantum dynamics to provide detailed insights into ultrafast processes like bond cleavage. rsc.org |